molecular formula C7H14ClNO2S B3377630 3,3-Dimethylpiperidine-1-sulfonyl chloride CAS No. 1341531-84-7

3,3-Dimethylpiperidine-1-sulfonyl chloride

Cat. No.: B3377630
CAS No.: 1341531-84-7
M. Wt: 211.71
InChI Key: BBRNSKZGTTVJLB-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-1-sulfonyl chloride: is an organic compound with the molecular formula C7H14ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidine-1-sulfonyl chloride typically involves the reaction of 3,3-Dimethylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

3,3-Dimethylpiperidine+Chlorosulfonic acid3,3-Dimethylpiperidine-1-sulfonyl chloride+Hydrogen chloride\text{3,3-Dimethylpiperidine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3,3-Dimethylpiperidine+Chlorosulfonic acid→3,3-Dimethylpiperidine-1-sulfonyl chloride+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,3-Dimethylpiperidine-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfonic acid under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate thiols are formed.

    Reduction Products: Sulfonamides or sulfonic acids are the primary products.

Scientific Research Applications

Chemistry: 3,3-Dimethylpiperidine-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules, including potential drug candidates. Sulfonamide derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidine-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, or sulfonate thiol bonds. These reactions are crucial in modifying the chemical structure of target molecules, thereby altering their biological or chemical properties.

Comparison with Similar Compounds

    Piperidine-1-sulfonyl chloride: Similar structure but lacks the 3,3-dimethyl substitution.

    N-Methylpiperidine-1-sulfonyl chloride: Contains a methyl group on the nitrogen atom instead of the 3,3-dimethyl substitution.

    Piperidine-4-sulfonyl chloride: The sulfonyl chloride group is positioned at the 4-position of the piperidine ring.

Uniqueness: 3,3-Dimethylpiperidine-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 3-position of the piperidine ring. This structural feature can influence the compound’s reactivity and steric properties, making it distinct from other piperidine sulfonyl chlorides.

Properties

IUPAC Name

3,3-dimethylpiperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(6-7)12(8,10)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRNSKZGTTVJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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